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Abstract

Cytochalasin H is a potent, cell-permeable mycotoxin belonging to the cytochalasan family of
fungal metabolites.[1] It is a powerful inhibitor of actin polymerization, a fundamental cellular
process, which underlies its significant biological activities, including anti-angiogenic and anti-
tumor effects. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and known biological activities of Cytochalasin H.
Detailed experimental protocols for key assays and a visualization of its implicated signaling
pathway are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Cytochalasin H is a macrocyclic compound featuring a highly substituted perhydroisoindolone
ring system. Its complex structure is fundamental to its biological function, particularly its
interaction with actin filaments.

Table 1: Chemical Identifiers and Properties of Cytochalasin H
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Property Value Source
[(2R,3E,5S,7S,9E,11R,12S,14
S,15R,16S)-16-benzyl-5,12-
dihydroxy-5,7,14-trimethyl-13-

IUPAC Name _ [2]
methylidene-18-0x0-17-
azatricyclo[9.7.0.01"*%]octadeca
-3,9-dien-2-yl] acetate

Molecular Formula C30H39NOs [2]

Molecular Weight 493.6 g/mol [2]

CAS Number 53760-19-3 [2]
White lyophilisate or long

Appearance [3114]
needles

Melting Point 252-258 °C [3]
Soluble in DMF, DMSO,

Solubility Ethanol, Methanol, and [31[5][6]
Chloroform (10 mg/mL)

Storage Store at -20°C [6]

Table 2: Spectral Data of Cytochalasin H
Key Features and
Spectral Data Type Source

Observations

1H NMR

Spectra available for structural

elucidation.

[71(8]

13C NMR

Spectra available for structural

confirmation.

[7]

Mass Spectrometry (MS)

Mass spectrum available for
molecular weight determination

and fragmentation analysis.

[7]
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Biological Activity and Mechanism of Action

The primary mechanism of action of Cytochalasin H is its ability to disrupt actin

polymerization. It binds to the barbed (plus) ends of actin filaments, which inhibits both the

assembly and disassembly of actin monomers.[1] This interference with the actin cytoskeleton

leads to a cascade of cellular effects.

Anti-Angiogenic Activity

Cytochalasin H has demonstrated significant anti-angiogenic properties both in vitro and in

vivo.[4][9] It inhibits the formation of new blood vessels, a critical process for tumor growth and

metastasis.

Table 3: In Vitro Anti-Angiogenic Effects of Cytochalasin H on HUVECs

Inhibition of .
. . VEGF Protein
Treatment Concentration (uM)  Microtubule .
. Production (pg/mL)
Formation (%)
Control 0 0 (baseline)
) Significant inhibition
Cytochalasin H 0.78
observed
) Further significant
Cytochalasin H 1.56 o
inhibition
Cytochalasin H 3.13 Strong inhibition
Cytochalasin H 6.25 Potent inhibition Significant reduction
) Further significant
Cytochalasin H 12.5 )
reduction
Cytochalasin H 25 Strong reduction

Data adapted from studies on A549 and H460 NSCLC cells, where conditioned media was
used to treat HUVECSs.[9]

Anti-Tumor Activity
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The disruption of the actin cytoskeleton by Cytochalasin H also imparts it with anti-tumor
properties. It can induce apoptosis (programmed cell death) and inhibit the migration of cancer
cells.[9] In vivo studies have shown that Cytochalasin H can significantly reduce tumor growth.

[4]

Signaling Pathway

Recent studies have elucidated the molecular pathways through which Cytochalasin H exerts
its anti-angiogenic effects. It has been shown to suppress the accumulation of Hypoxia-
Inducible Factor 1-alpha (HIF-1a) and the expression of Vascular Endothelial Growth Factor
(VEGF) by inhibiting the PISK/AKT/p70S6K and ERK1/2 signaling pathways in non-small cell
lung cancer cells.[9][10]
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Cytochalasin H Signaling Pathway

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize the
biological activity of Cytochalasin H.

Cell Culture and Treatment
e Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECS), A549 (non-small cell lung

cancer), and H460 (non-small cell lung cancer) cells.

o Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10%
fetal bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin at 37°C in a
humidified atmosphere with 5% CO-.

o Cytochalasin H Preparation: A stock solution of Cytochalasin H is prepared in DMSO and
diluted to the desired concentrations in the culture medium. The final DMSO concentration
should not exceed 0.1% to avoid solvent-induced cytotoxicity.

HUVEC Tube Formation Assay (In Vitro Angiogenesis)

o Plate Preparation: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30
minutes.

e Cell Seeding: Seed HUVECSs onto the Matrigel-coated wells.

o Treatment: Treat the cells with conditioned medium from cancer cells previously exposed to
varying concentrations of Cytochalasin H.

¢ Incubation: Incubate the plate at 37°C for 6-8 hours.

e Analysis: Observe and photograph the formation of capillary-like structures (tubes) under a
microscope. Quantify the total tube length using image analysis software.

Western Blot Analysis

o Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase
inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kkit.
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SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide
gel.

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20
(TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins
(e.g., HIF-1q, p-AKT, p-p70S6K, p-ERK1/2, and B-actin as a loading control) overnight at
4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

o Sample Collection: Collect the conditioned medium from treated and control cancer cell
cultures.

Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the
human VEGF ELISA kit. This typically involves adding the samples to a microplate pre-
coated with an anti-VEGF antibody, followed by the addition of a detection antibody and a
substrate solution.

Measurement: Measure the absorbance at the appropriate wavelength using a microplate
reader.

Quantification: Determine the concentration of VEGF in the samples by comparing the
absorbance to a standard curve.

In Vivo Tumor Xenograft Model
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Animal Model: Use athymic nude mice.

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 or H460) into the
flank of the mice.

Treatment: Once tumors are established, randomly assign mice to treatment and control
groups. Administer Cytochalasin H (e.g., via intraperitoneal injection) or a vehicle control
according to a predetermined schedule.

Tumor Measurement: Measure tumor volume regularly using calipers.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for
weight measurement and further analysis (e.g., immunohistochemistry for HIF-1a and
VEGF).[9]

In Vitro Studies In Vivo Studies
Cell Culture Tumor Xenograft Model
(HUVEC, A549, H460) (Nude Mice)
Cytochalasin H Treatment Cytochalasin H Administration
Tube Formation Assay Western Blot ELISA Tumor Growth Measurement
(Angiogenesis) (Protein Expression) (VEGF Secretion)
Endpoint Analysis
(Tumor Weight, IHC)
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General Experimental Workflow
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Conclusion

Cytochalasin H is a multifaceted compound with significant potential in cancer research and
drug development. Its well-defined mechanism of action, centered on the disruption of the actin
cytoskeleton, and its demonstrated anti-angiogenic and anti-tumor activities make it a valuable
tool for studying cellular processes and a promising lead for novel therapeutic strategies. The
detailed information and protocols provided in this guide are intended to facilitate further
investigation into the properties and applications of this potent mycotoxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b1252276#chemical-structure-and-properties-of-
cytochalasin-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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